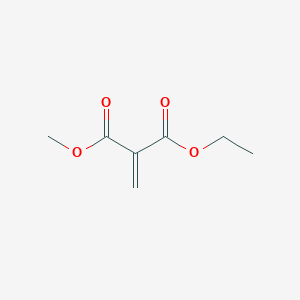
Ethyl methyl methylidenepropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl methylidenepropanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is known for its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters like this compound are widely used in various applications due to their distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain this compound . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Alkylation: Alkyl halides and strong bases like sodium ethoxide.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Alkylation: Substituted esters with new carbon-carbon bonds
Applications De Recherche Scientifique
Ethyl methyl methylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl methyl methylidenepropanedioate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry
This compound stands out due to its specific applications and the unique chemical reactions it undergoes.
Propriétés
Numéro CAS |
65132-79-8 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |
Clé InChI |
ROEJTVNKSSSJHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


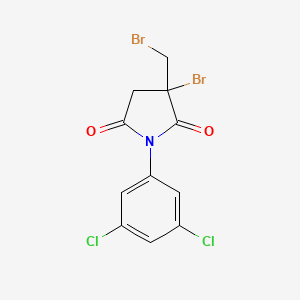
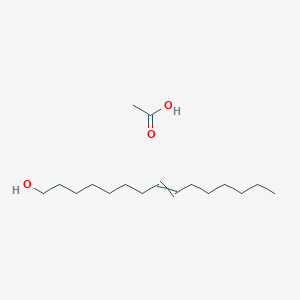
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
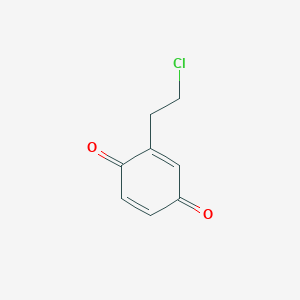
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
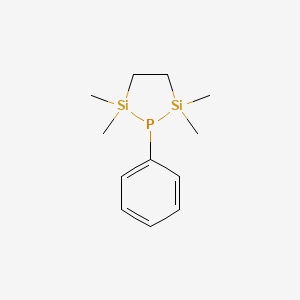
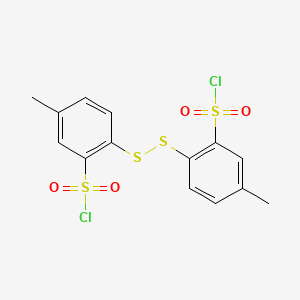
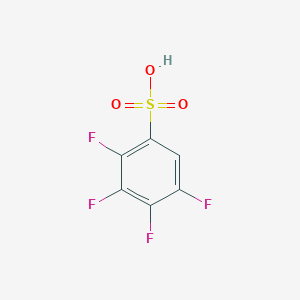
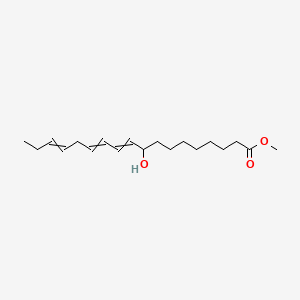
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
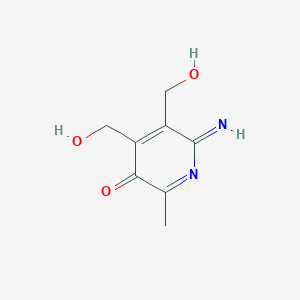
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
